2-(2-Chloro-6-fluorophenyl)propan-2-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its molecular formula is C₉H₁₁ClFN, and its molecular weight is 224.1 g/mol .
- The compound exists as a solid and is typically stored under inert atmospheric conditions at room temperature .
2-(2-Chloro-6-fluorophenyl)propan-2-amine hydrochloride: is a chemical compound with the following IUPAC name: 2-(2-chloro-6-fluorophenyl)-2-propanamine hydrochloride.
Preparation Methods
Industrial Production: Information on large-scale industrial production methods is limited, but it likely involves optimization of existing synthetic routes.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents such as reducing agents (e.g., sodium borohydride), halogenating agents (e.g., thionyl chloride), and bases (e.g., sodium hydroxide) may be employed.
Major Products: The major products depend on the specific reaction conditions but could include intermediates or derivatives of the compound.
Scientific Research Applications
Chemistry: This compound may serve as a building block for more complex molecules in medicinal chemistry or materials science.
Biology and Medicine: Research may explore its potential as a pharmacological agent or probe for biological studies.
Industry: Applications in the pharmaceutical industry or agrochemical sector are possible.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains to be elucidated. Further research is needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H12Cl2FN |
---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11ClFN.ClH/c1-9(2,12)8-6(10)4-3-5-7(8)11;/h3-5H,12H2,1-2H3;1H |
InChI Key |
XCJQMENWLXHNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC=C1Cl)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.